REACTION_CXSMILES
|
NC1C=C(C=CC=1)OC1C(F)=C(O[C:14]2[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][C:15]=2OC)C(F)=C(OC2C=C(C#N)C=C(OC)C=2C2C=CC=CC=2)N=1.N#CN.Cl>C(O)C>[C:18]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]1[CH:23]=[CH:24][CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-[[2-(3-aminophenoxy)-6-(5-cyano-2-phenyl-methoxyphenoxy)-3,5-difluoropyridin-4-yl]oxy]-3-methoxybenzoic acid, ethyl ester
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(OC2=NC(=C(C(=C2F)OC2=C(C=C(C(=O)OCC)C=C2)OC)F)OC2=C(C(=CC(=C2)C#N)OC)C2=CC=CC=C2)C=CC1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 19 hours
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |